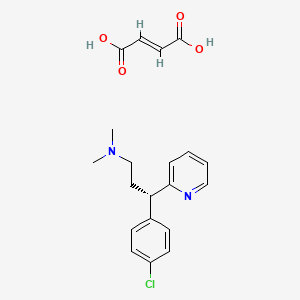
S-(+)-Chlorpheniramine maleate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(+)-Chlorpheniramine maleate salt: is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of chlorpheniramine, which is known for its effectiveness in treating allergic reactions by blocking histamine receptors in the body. This compound is often used in medications to alleviate symptoms such as sneezing, itching, watery eyes, and runny nose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Chlorpheniramine maleate salt typically involves the reaction of chlorpheniramine with maleic acid. The process begins with the preparation of chlorpheniramine, which is synthesized through a series of chemical reactions involving intermediates such as 2-chlorobenzyl cyanide and 3-dimethylaminopropylamine. The final step involves the reaction of chlorpheniramine with maleic acid to form the maleate salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the dissolution of chlorpheniramine in a suitable solvent, followed by the addition of maleic acid. The mixture is then stirred and heated to facilitate the formation of the salt, which is subsequently crystallized, filtered, and dried.
Analyse Chemischer Reaktionen
Types of Reactions: S-(+)-Chlorpheniramine maleate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorpheniramine N-oxide, while reduction may yield chlorpheniramine amine derivatives.
Wissenschaftliche Forschungsanwendungen
S-(+)-Chlorpheniramine maleate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: It is used in research on allergic reactions and immune response modulation.
Medicine: It is widely used in the development of antihistamine medications for treating allergies and cold symptoms.
Industry: It is used in the formulation of over-the-counter and prescription medications.
Wirkmechanismus
The mechanism of action of S-(+)-Chlorpheniramine maleate salt involves its ability to block histamine H1 receptors in the body. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved include the inhibition of histamine-induced signaling cascades.
Vergleich Mit ähnlichen Verbindungen
S-(+)-Chlorpheniramine maleate salt is often compared with other antihistamines such as diphenhydramine, loratadine, and cetirizine. While all these compounds share the common feature of blocking histamine receptors, this compound is unique in its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Diphenhydramine: Another first-generation antihistamine with sedative effects.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Cetirizine: A second-generation antihistamine known for its long-lasting effects.
Eigenschaften
Molekularformel |
C20H23ClN2O4 |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1 |
InChI-Schlüssel |
DBAKFASWICGISY-YAKGRJRBSA-N |
Isomerische SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
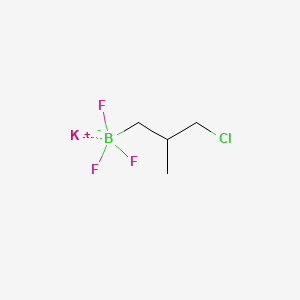
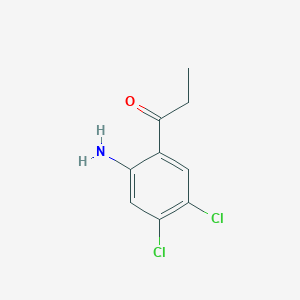

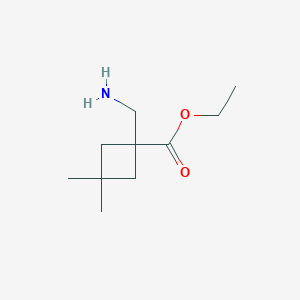
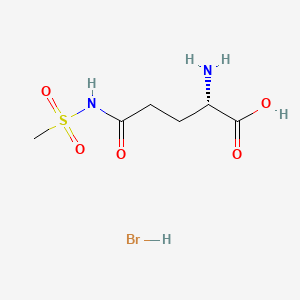
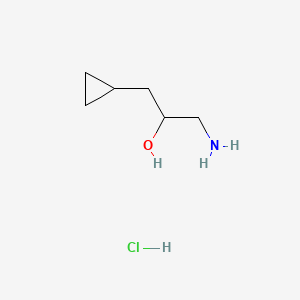
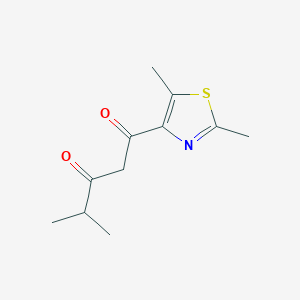
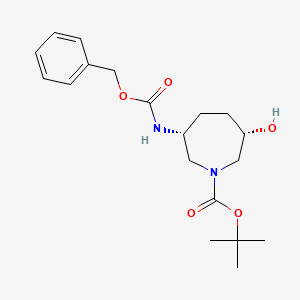
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
